4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride
Overview
Description
“4-ethyl-1-methyl-1H-imidazol-5-amine hydrochloride” is a compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It also contains two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .
Scientific Research Applications
Synthesis and Chemical Transformations
Optically Active 1H-Imidazole Derivatives : A study by Jasiński et al. (2008) discussed the synthesis of new optically active 1H-imidazole derivatives, showcasing the compound's role in chemical transformations and synthesis.
Synthesis of New 2-Azaadenines and 2-Azahypoxanthines : Research by Andersen and Pedersen (1986) detailed the synthesis of new biologically active N6-substituted 2-azaadenines and 2-azahypoxanthines from 4-diazo-4H-imidazoles, showing the compound's importance in producing potential biological agents.
Synthesis of Schiff and Mannich Bases of Isatin Derivatives : A study by Bekircan and Bektaş (2008) involved synthesizing Schiff and Mannich bases from ethyl imidate hydrochlorides, demonstrating the compound's utility in organic synthesis.
Applications in Pharmacology and Drug Synthesis
Medetomidine Synthesis : Kudzma and Turnbull (1991) detailed an expedient synthesis of a compound closely related to 4-ethyl-1-methyl-1H-imidazol-5-amine, used as an α2-adrenergic agonist in medetomidine (Kudzma & Turnbull, 1991).
Antihypertensive Agent Research : A molecule structurally similar to 4-ethyl-1-methyl-1H-imidazol-5-amine, detailed in the work by Aayisha et al. (2019), plays a significant role in treating hypertension and acts as a potential I1 imidazoline receptor agonist.
Synthesis and Activity of Antiulcer Agents : Research on new imidazo[1,2-a]pyridines as potential antiulcer agents, highlighting the compound's potential in medicinal chemistry, was conducted by Starrett et al. (1989).
Miscellaneous Applications
Purine and Pyrimidine Interconversion Studies : The study by Cusack, Shaw, & Logemann (1980) investigated the interconversion of some intermediates in the de novo biosynthesis of purine nucleotides, showing the compound's relevance in biochemical pathways.
Adrenergic Receptor Research : A study by Hamada et al. (1985) focused on N-substituted imidazolines and their action on alpha- and beta-adrenergic receptors, underscoring the compound's pharmacological significance.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, can influence its pharmacokinetic profile .
Result of Action
Imidazole derivatives are known to exert a variety of biological effects, depending on their specific targets and mode of action .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of the compound .
Properties
IUPAC Name |
5-ethyl-3-methylimidazol-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-3-5-6(7)9(2)4-8-5;/h4H,3,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUNAADVAIPDPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C=N1)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.